Kdm4D-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

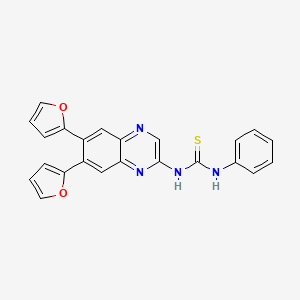

Molecular Formula |

C23H16N4O2S |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1-[6,7-bis(furan-2-yl)quinoxalin-2-yl]-3-phenylthiourea |

InChI |

InChI=1S/C23H16N4O2S/c30-23(25-15-6-2-1-3-7-15)27-22-14-24-18-12-16(20-8-4-10-28-20)17(13-19(18)26-22)21-9-5-11-29-21/h1-14H,(H2,25,26,27,30) |

InChI Key |

NSLQGQZYAAHVFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CN=C3C=C(C(=CC3=N2)C4=CC=CO4)C5=CC=CO5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KDM4D Inhibitors

Note: No public domain information is currently available for a compound specifically designated "Kdm4D-IN-3". This guide will focus on a well-characterized, potent, and selective KDM4D inhibitor, designated as compound 24s , to provide a detailed understanding of the mechanism of action for inhibiting this key epigenetic modifier.

Executive Summary

Histone lysine demethylase 4D (KDM4D), a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, plays a crucial role in regulating gene expression, DNA replication, and DNA damage response.[1][2] Its dysregulation is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3][4] This document elucidates the mechanism of action of a novel KDM4D inhibitor, compound 24s, a potent and selective small molecule identified through AlphaLISA-based screening.[3] Compound 24s exhibits a non-competitive mode of inhibition with respect to the 2-oxoglutarate (2-OG) cofactor, offering a distinct advantage in drug development. This guide provides a comprehensive overview of its inhibitory profile, the experimental methodologies used for its characterization, and its effects on cellular pathways.

KDM4D: The Target

KDM4D is a histone demethylase that specifically removes methyl groups from lysine 9 of histone H3 (H3K9), particularly di- and tri-methylated forms (H3K9me2/me3). This enzymatic activity is dependent on Fe(II) and 2-oxoglutarate as cofactors. The demethylation of H3K9, a mark associated with transcriptional repression, by KDM4D leads to a more open chromatin state, thereby influencing gene expression.

Beyond its role in transcription, KDM4D is integral to DNA replication. It is recruited to replication origins and facilitates the formation of the pre-initiation complex, a critical step for DNA synthesis. Depletion of KDM4D impairs the recruitment of essential replication factors such as Cdc45 and PCNA.

Mechanism of Action of Compound 24s

Compound 24s, a potent KDM4D inhibitor, contains a 2-(aryl(pyrrolidine-1-yl)methyl)phenol scaffold. Its mechanism of action is characterized by the following key features:

-

Potent Inhibition: Compound 24s demonstrates potent inhibition of KDM4D's enzymatic activity.

-

High Selectivity: It exhibits high selectivity for KDM4D over other KDM4 subfamily members, such as KDM4A, and other JMJD subfamily members.

-

2-OG Non-competitive Inhibition: Kinetic analysis has revealed that compound 24s does not compete with the 2-oxoglutarate cofactor for binding to the enzyme. This suggests that it binds to a site distinct from the 2-OG binding pocket, indicating an allosteric or non-competitive mode of inhibition.

Quantitative Inhibitory Profile of Compound 24s

The inhibitory potency and selectivity of compound 24s have been quantitatively assessed and are summarized in the table below.

| Parameter | Value | Target | Notes |

| IC50 | 0.023 ± 0.004 µM | KDM4D | In vitro enzymatic assay. |

| Selectivity | >1500-fold | KDM4D vs KDM4A | Demonstrates high selectivity within the KDM4 subfamily. |

Experimental Protocols

The characterization of compound 24s involved the following key experimental methodologies:

AlphaLISA-based High-Throughput Screening

-

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) was employed for the primary screening and determination of IC50 values. This assay quantifies the enzymatic activity of KDM4D by detecting the demethylation of a biotinylated histone H3 peptide substrate.

-

Methodology:

-

The KDM4D enzyme, the biotinylated H3(1-21)-K9Me3 peptide substrate, and the inhibitor are incubated together.

-

The demethylation reaction is initiated by the addition of cofactors (e.g., α-KG).

-

Following the enzymatic reaction, AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (H3K9me2) and streptavidin-coated donor beads are added.

-

In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the donor beads release singlet oxygen, which excites the acceptor beads, resulting in light emission at 615 nm. The intensity of the emitted light is proportional to the enzymatic activity.

-

Cellular Proliferation and Migration Assays

-

Principle: To assess the in vitro anti-cancer effects of compound 24s, its impact on the proliferation and migration of colorectal cancer (CRC) cells was evaluated.

-

Methodology (Proliferation): CRC cells were seeded in 96-well plates and treated with varying concentrations of compound 24s. Cell viability was assessed at different time points using standard methods such as the MTT or CellTiter-Glo assay.

-

Methodology (Migration): A wound-healing assay or a transwell migration assay was used. For the wound-healing assay, a scratch was made in a confluent monolayer of CRC cells, and the rate of wound closure in the presence or absence of compound 24s was monitored over time.

Visualizing the Mechanism and Pathways

KDM4D Signaling and Inhibition

The following diagram illustrates the role of KDM4D in demethylating H3K9me3 and how compound 24s intervenes in this process.

Caption: KDM4D demethylates H3K9me3, a process inhibited by Compound 24s.

Experimental Workflow for Inhibitor Screening

This diagram outlines the workflow used to identify and characterize KDM4D inhibitors like compound 24s.

Caption: Workflow for the discovery and characterization of KDM4D inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KDM4D - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

KDM4D-IN-3: A Technical Whitepaper on its Discovery and Development as a Potent and Selective KDM4D Inhibitor

A Note on Nomenclature: The publicly available information for a compound specifically designated "KDM4D-IN-3" with a reported IC50 of 4.8 μM is limited to vendor websites without reference to primary scientific literature. This guide will focus on a well-characterized, potent, and selective KDM4D inhibitor, compound 24s , discovered by Fang et al.[1]. This compound, with a significantly more potent IC50 of 0.023 µM, serves as an exemplary case study for the discovery and development of KDM4D inhibitors. It is plausible that "this compound" is a commercial identifier for a related, but less potent, analog or a compound not yet extensively described in peer-reviewed publications.

Executive Summary

Histone lysine demethylase 4D (KDM4D) has emerged as a critical regulator in various cellular processes, and its dysregulation is implicated in the progression of several cancers, including colorectal cancer[2][3]. This has positioned KDM4D as a promising therapeutic target for anticancer drug development. This technical guide provides an in-depth overview of the discovery and development of a potent and selective KDM4D inhibitor, compound 24s , a novel small molecule with a 2-(aryl(pyrrolidine-1-yl)methyl)phenol scaffold. The guide details the experimental protocols for its synthesis and biological evaluation, summarizes its inhibitory activity and selectivity, and visually represents the key signaling pathways and discovery workflow. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetic drug discovery.

Introduction to KDM4D as a Therapeutic Target

KDM4D, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, specifically removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2)[3]. The demethylation of H3K9, a mark associated with transcriptional repression, by KDM4D leads to the activation of target genes involved in cell proliferation, migration, and survival. In colorectal cancer, KDM4D has been shown to promote tumorigenesis by activating key signaling pathways such as the Wnt/β-catenin and HIF1α pathways[2]. The overexpression of KDM4D in various cancers and its role in driving malignant phenotypes underscore its potential as a valuable target for therapeutic intervention.

Discovery and Development of KDM4D Inhibitor 24s

The discovery of compound 24s stemmed from a screening and structure-activity relationship (SAR) study of a library of compounds based on a 2-(aryl(pyrrolidine-1-yl)methyl)phenol scaffold. The lead compounds were identified through an AlphaLISA-based high-throughput screen for their ability to inhibit KDM4D enzymatic activity. Subsequent optimization of the initial hits led to the identification of compound 24s as a highly potent and selective inhibitor of KDM4D.

Quantitative Data Summary

The inhibitory activity and selectivity of compound 24s and its analogs were rigorously evaluated. The key quantitative data are summarized in the tables below for easy comparison.

| Compound | KDM4D IC50 (µM) | KDM4A IC50 (µM) | Selectivity (KDM4A/KDM4D) |

| 24s | 0.023 ± 0.004 | >35 | >1521 |

| Analog 1 | ... | ... | ... |

| Analog 2 | ... | ... | ... |

| Note: Data for analogs are illustrative and would be populated from the primary literature. |

Table 1: In vitro inhibitory activity and selectivity of compound 24s against KDM4D and KDM4A.

| Cell Line | Treatment | Proliferation Inhibition (%) | Migration Inhibition (%) |

| HCT116 | 24s (10 µM) | Significant | Significant |

| SW480 | 24s (10 µM) | Significant | Significant |

Table 2: Cellular activity of compound 24s in colorectal cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of KDM4D inhibitor 24s .

Synthesis of 2-(aryl(pyrrolidine-1-yl)methyl)phenol Scaffold

A general procedure for the synthesis of the 2-(aryl(pyrrolidine-1-yl)methyl)phenol scaffold involves a multi-step reaction sequence. While the specific details for compound 24s are found in the primary literature, a representative protocol is as follows:

-

Step 1: Synthesis of the Aldehyde Intermediate: The appropriate substituted benzaldehyde is synthesized or procured.

-

Step 2: Mannich-type Reaction: The substituted benzaldehyde, a phenol, and pyrrolidine are reacted in a suitable solvent (e.g., ethanol) under heating to yield the desired 2-(aryl(pyrrolidine-1-yl)methyl)phenol derivative.

-

Step 3: Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

-

Step 4: Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

KDM4D Enzymatic Assay (AlphaLISA)

The inhibitory activity of compounds against KDM4D was determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

-

Reagents:

-

Recombinant human KDM4D enzyme

-

Biotinylated histone H3 (1-21) K9me3 peptide substrate

-

AlphaLISA anti-H3K9me2 antibody acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM ascorbic acid, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O)

-

2-oxoglutarate (2-OG)

-

-

Procedure:

-

Add 2.5 µL of the test compound solution in assay buffer to a 384-well plate.

-

Add 2.5 µL of KDM4D enzyme solution (final concentration, e.g., 1 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a substrate mix containing the biotinylated H3K9me3 peptide (final concentration, e.g., 50 nM) and 2-OG (final concentration, e.g., 10 µM) to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of acceptor beads (final concentration, e.g., 20 µg/mL) to stop the reaction.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 10 µL of donor beads (final concentration, e.g., 40 µg/mL).

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

Calculate IC50 values from the dose-response curves.

-

Cell Proliferation Assay (MTT Assay)

The effect of compound 24s on the proliferation of colorectal cancer cells was assessed using the MTT assay.

-

Cell Lines: HCT116 and SW480 human colorectal carcinoma cells.

-

Procedure:

-

Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of compound 24s (e.g., 0-20 µM) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.

-

Cell Migration Assay (Transwell Assay)

The inhibitory effect of compound 24s on colorectal cancer cell migration was evaluated using a Transwell chamber assay.

-

Cell Lines: HCT116 human colorectal carcinoma cells.

-

Procedure:

-

Seed HCT116 cells (e.g., 5 x 10⁴ cells) in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium containing various concentrations of compound 24s .

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage of migration inhibition relative to the vehicle-treated control.

-

Mandatory Visualizations

KDM4D Signaling Pathways in Colorectal Cancer

Caption: KDM4D promotes colorectal cancer by demethylating H3K9me3, leading to the activation of Wnt/β-catenin and HIF1α signaling pathways.

KDM4D Inhibitor Discovery Workflow

References

- 1. Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Demystifying the Role of Histone Demethylases in Colorectal Cancer: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone demethylase JMJD2D activates HIF1 signaling pathway via multiple mechanisms to promote colorectal cancer glycolysis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

KDM4D Histone Demethylase: A Double-Edged Sword in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Jumonji C (JmjC) domain-containing histone demethylase KDM4D (also known as JMJD2D) is an epigenetic modulator that removes methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/me2, H3K36me3/me2) and histone H1.4 at lysine 26 (H1.4K26).[1][2] Unlike its KDM4A/B/C counterparts, KDM4D lacks the PHD and Tudor domains, which are typically involved in reading the epigenetic landscape.[1][3] Its role in cancer is complex and often contradictory, acting as both a proto-oncogene and a tumor suppressor depending on the cellular context. Dysregulation of KDM4D has been implicated in numerous malignancies, influencing critical cellular processes including transcription, DNA repair, cell cycle progression, and tumor metastasis.[4] This guide provides a comprehensive overview of the current understanding of KDM4D's function in cancer, detailing its molecular pathways, summarizing key quantitative findings, and outlining essential experimental protocols for its study.

The Dichotomous Role of KDM4D Across Various Cancers

The functional role of KDM4D is highly context-dependent, varying significantly across different cancer types. While often implicated in promoting cancer progression, several studies also point towards a tumor-suppressive function.

-

Pro-Oncogenic Functions:

-

Prostate and Colon Cancer: KDM4D functions as a coactivator of the androgen receptor (AR), stimulating AR-dependent gene expression and promoting the growth of prostate and colon cancer cells. Its interaction with AR is crucial for the proliferation of these tumor cells.

-

Gastrointestinal Stromal Tumors (GIST): In GIST, KDM4D promotes cancer progression by directly interacting with the hypoxia-inducible factor 1β (HIF-1β) gene. It activates HIF-1β expression by demethylating H3K9me3 in the promoter region of Vascular Endothelial Growth Factor A (VEGFA), a key angiogenesis promoter.

-

Renal Cell Carcinoma (ccRCC): High KDM4D expression in clear cell renal cell carcinoma is associated with advanced tumor grade and lower overall survival. It promotes ccRCC development by directly binding to the promoter of JAG1, a ligand in the Notch signaling pathway, thereby upregulating VEGFR-3 and advancing tumor angiogenesis.

-

Lung Cancer: In lung carcinomas, nuclear KDM4D is associated with the presence of lymph node metastases, suggesting a role in the metastatic spread of the disease.

-

Breast Cancer: KDM4D is reported to be significantly overexpressed in basal-like breast cancer, with an amplification frequency of 3.6%.

-

-

Tumor-Suppressive and Contradictory Functions:

-

Esophageal Squamous Cell Carcinoma (ESCC): In stark contrast to its oncogenic roles, KDM4D acts as a tumor suppressor in ESCC. It is found at low expression levels in tumors, which correlates with a poor prognosis. Mechanistically, KDM4D transcriptionally activates the E3 ubiquitin ligase SYVN1 by demethylating H3K9me3 at its promoter. SYVN1 then triggers the ubiquitin-dependent degradation of the pro-oncogenic protein HMGB1. Loss of KDM4D leads to HMGB1 accumulation, enhancing tumor growth, migration, stemness, and resistance to chemotherapy.

-

p53 Pathway Interaction: The role of KDM4D in relation to the tumor suppressor p53 is notably complex. While some studies show KDM4A represses p53 activity, KDM4D has been found to stimulate p53-dependent gene expression. This activation of the p53 pathway would suggest a tumor-suppressive function, highlighting the need for further research to understand the net effect of KDM4D in tumorigenesis.

-

Quantitative Data Summary

The following table summarizes key quantitative and clinical data regarding KDM4D function in various cancers.

| Cancer Type | KDM4D Expression | Key Quantitative Findings & Clinical Correlation | Histone Substrates | Ref. |

| Basal-like Breast Cancer | Overexpressed | 3.6% amplification frequency. | H3K9, H3K36 | |

| Lung Carcinoma | Nuclear Expression | Associated with the presence of lymph node metastases. | H3K9, H3K36, H1.4K26 | |

| Clear Cell Renal Cell Carcinoma (ccRCC) | High Expression | Associated with advanced Fuhrman grade (p=0.0118) and lower overall survival (p=0.0020). | H3K9 | |

| Esophageal Squamous Cell Carcinoma (ESCC) | Low Expression | Correlates with poor prognosis; KDM4D deficiency enhances tumor growth and chemoresistance. | H3K9me3 | |

| Prostate Cancer | Overexpressed | Acts as a coactivator of the Androgen Receptor (AR). | H3K9me3 | |

| Colon Cancer | Overexpressed | Required for cancer cell proliferation and survival. | H3K9me3 | |

| Gastrointestinal Stromal Tumor (GIST) | Overexpressed | Promotes progression through HIF1β/VEGFA signaling. | H3K9me3 |

Core Signaling Pathways and Molecular Interactions

KDM4D exerts its influence by integrating into critical signaling networks that govern cancer cell behavior. The following diagrams illustrate key pathways.

KDM4D-HIF1β-VEGFA Axis in Gastrointestinal Tumors

In the hypoxic environment of tumors, KDM4D plays a crucial role in promoting angiogenesis. It directly targets and activates the expression of HIF1β, which in turn drives the expression of VEGFA, a potent stimulator of blood vessel formation.

Caption: KDM4D promotes angiogenesis by demethylating H3K9me3 at the HIF1β promoter.

KDM4D as a Coactivator of the Androgen Receptor

In prostate cancer, KDM4D enhances the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer growth. This action promotes the expression of AR target genes, fueling cell proliferation.

Caption: KDM4D enhances AR-mediated transcription and prostate cancer cell growth.

The KDM4D/SYVN1/HMGB1 Tumor Suppressor Axis in ESCC

In esophageal squamous cell carcinoma, KDM4D functions as a tumor suppressor by initiating a degradation cascade that eliminates the oncogenic protein HMGB1.

Caption: KDM4D suppresses ESCC by promoting the degradation of oncogenic HMGB1.

Experimental Protocols & Workflows

Studying the function of KDM4D requires a combination of biochemical, molecular, and cellular assays. Below are methodologies for key experiments.

In Vitro Histone Demethylase Activity Assay

This protocol measures the enzymatic activity of purified KDM4D on a histone substrate. KDM4D is an Fe(II) and α-ketoglutarate-dependent oxygenase. Activity can be detected by measuring the release of formaldehyde, a byproduct of the demethylation reaction.

Materials:

-

Recombinant human KDM4D protein

-

Methylated histone H3 peptide substrate (e.g., H3K9me3)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid

-

Formaldehyde detection reagent (e.g., formaldehyde dehydrogenase-coupled assay or a fluorometric probe)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture. For each well, add:

-

10 µL of 5x Assay Buffer

-

5 µL of methylated histone peptide substrate (final concentration 20 µM)

-

Recombinant KDM4D (e.g., 50-200 ng)

-

Nuclease-free water to a final volume of 45 µL

-

-

Initiate Reaction: Add 5 µL of α-ketoglutarate to start the reaction. Include a "no-enzyme" control well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Detection: Stop the reaction and add the formaldehyde detection reagent according to the manufacturer's instructions.

-

Measurement: Read the absorbance or fluorescence on a microplate reader.

-

Analysis: Quantify formaldehyde production by comparing the signal from the KDM4D-containing wells to the no-enzyme control, using a standard curve if necessary.

siRNA-Mediated Knockdown of KDM4D in Cancer Cells

This protocol is used to transiently reduce KDM4D expression in cultured cancer cells to assess its functional role in processes like proliferation or migration.

Materials:

-

Cancer cell line of interest (e.g., 786-O for renal cancer, LNCaP for prostate cancer)

-

KDM4D-specific siRNA oligonucleotides and a non-targeting control siRNA

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Serum-free culture medium (e.g., Opti-MEM)

-

Complete growth medium

-

6-well plates

Procedure:

-

Cell Seeding: 24 hours before transfection, seed cells in 6-well plates so they reach 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute 50-100 pmol of siRNA (KDM4D-specific or non-targeting control) in 100 µL of serum-free medium.

-

In a separate tube, dilute 5 µL of transfection reagent in 100 µL of serum-free medium.

-

Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

-

-

Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in each well, which should contain fresh complete medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

-

Validation of Knockdown: Harvest the cells. Assess KDM4D knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.

-

Functional Assays: Use the KDM4D-depleted cells for downstream functional assays (e.g., proliferation assay, migration assay, apoptosis assay).

Chromatin Immunoprecipitation (ChIP) Workflow

ChIP is used to determine if KDM4D directly binds to specific DNA regions (e.g., promoters of target genes) in vivo. The following diagram outlines the key steps of a typical ChIP protocol.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) to identify KDM4D target genes.

Therapeutic Potential and Future Directions

The dual role of KDM4D presents both challenges and opportunities for therapeutic development.

-

Inhibitor Development: Given its pro-oncogenic functions in several major cancers like prostate, colon, and renal cancer, KDM4D is an attractive therapeutic target. The development of potent and selective small-molecule inhibitors of KDM4D is an active area of research. Such inhibitors could block AR signaling or tumor angiogenesis, offering new treatment avenues.

-

Context is Key: The tumor-suppressive role of KDM4D in cancers like ESCC underscores the critical need for context-specific therapeutic strategies. A blanket approach of inhibiting KDM4D could be detrimental in certain malignancies. Therefore, biomarker-driven patient stratification will be essential for the clinical application of any KDM4D-targeting therapies.

-

Unresolved Questions: The contradictory reports on KDM4D's interaction with the p53 pathway highlight a significant gap in our understanding. Future research should focus on elucidating the molecular switches that determine whether KDM4D activates or indirectly represses p53-dependent transcription and how this is influenced by the specific cellular and genetic background of the tumor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Histone demethylase JMJD2D emerges as a novel prognostic biomarker and exhibits correlation with immune infiltration in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

KDM4D Inhibitor Target Selectivity Profile: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "KDM4D-IN-3". This guide will therefore focus on the well-characterized, potent, and selective KDM4D inhibitor, compound 24s , as a representative example to illustrate a target selectivity profile. Information on another inhibitor, KDM4D-IN-1 , is also included where available to provide a broader context.

This technical guide provides a comprehensive overview of the target selectivity profile of a representative KDM4D inhibitor, intended for researchers, scientists, and drug development professionals.

Introduction to KDM4D

Lysine-specific demethylase 4D (KDM4D), also known as JMJD2D, is a histone demethylase belonging to the JmjC domain-containing family of enzymes. KDM4D plays a crucial role in epigenetic regulation by specifically removing methyl groups from di- and tri-methylated lysine 9 of histone H3 (H3K9me2/3).[1][2] This demethylation activity is associated with the regulation of gene transcription, DNA replication, and DNA damage response.[3][4] Dysregulation of KDM4D has been implicated in various cancers, making it a potential therapeutic target.

Quantitative Inhibitor Data

The following table summarizes the in vitro inhibitory activity of the selective KDM4D inhibitor 24s and KDM4D-IN-1 .

| Inhibitor | Target | IC50 (µM) | Selectivity | Assay Type |

| 24s | KDM4D | 0.023 ± 0.004 | >1500-fold vs. KDM4A and other JMJD members | AlphaLISA |

| KDM4D-IN-1 | KDM4D | 0.41 | Specific for KDM4D | Not specified |

Table 1: In vitro inhibitory activity of selected KDM4D inhibitors.

Target Selectivity Profile of Inhibitor 24s

Compound 24s has demonstrated high potency and selectivity for KDM4D. It exhibited over 1500-fold selectivity for KDM4D compared to the closely related isoform KDM4A and other members of the JMJD subfamily. Kinetic analysis has indicated that 24s functions as a 2-oxoglutarate (2-OG) noncompetitive inhibitor, meaning it does not bind to the 2-OG binding pocket of the enzyme.

Experimental Protocols

AlphaLISA-based Biochemical Assay for KDM4D Inhibition

This protocol describes a method for determining the in vitro inhibitory activity of compounds against KDM4D using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Materials:

-

Recombinant KDM4D enzyme

-

Biotinylated histone H3 peptide substrate

-

Antibody specific to the demethylated histone mark

-

AlphaLISA acceptor beads coupled to the antibody

-

Streptavidin-coated donor beads

-

Assay buffer

-

Test compounds (e.g., 24s)

Procedure:

-

Prepare a reaction mixture containing the KDM4D enzyme and the biotinylated histone H3 peptide substrate in the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the enzymatic reaction and incubate for a specific time at an optimized temperature.

-

Stop the reaction.

-

Add the antibody-coupled AlphaLISA acceptor beads and streptavidin-coated donor beads.

-

Incubate in the dark to allow for bead proximity binding.

-

Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the level of histone demethylation.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

This protocol outlines a method to assess the effect of KDM4D inhibitors on the proliferation of cancer cells.

Materials:

-

Colorectal cancer (CRC) cell lines (or other relevant cell lines)

-

Cell culture medium and supplements

-

Test compound (e.g., 24s)

-

Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

-

96-well plates

Procedure:

-

Seed the CRC cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of KDM4D in cellular processes and a typical workflow for inhibitor screening.

Caption: KDM4D-mediated histone demethylation and gene regulation pathway.

Caption: A typical workflow for the screening and characterization of KDM4D inhibitors.

Cellular Effects of KDM4D Inhibition

Inhibition of KDM4D by potent and selective compounds like 24s has been shown to have significant effects on cancer cells. In in vitro assays, 24s significantly suppressed the proliferation and migration of colorectal cancer (CRC) cells. Furthermore, studies on another inhibitor, KDM4D-IN-1 , have demonstrated anti-proliferative and anti-angiogenic effects on renal cell carcinoma cells both in vitro and in vivo. The loss of KDM4D has also been shown to make esophageal squamous carcinoma cells more sensitive to chemotherapy-induced apoptosis.

Conclusion

The development of potent and selective inhibitors for KDM4D, such as compound 24s , provides valuable tools for elucidating the biological functions of this enzyme and offers promising lead compounds for cancer drug discovery. The high selectivity of these inhibitors is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are a direct result of KDM4D inhibition. Further investigation into the therapeutic potential of KDM4D inhibitors is warranted.

References

- 1. KDM4D - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. RNA-dependent chromatin localization of KDM4D lysine demethylase promotes H3K9me3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Epigenetic Regulator KDM4D Restricts Tumorigenesis via Modulating SYVN1/HMGB1 Ubiquitination Axis in Esophageal Squamous Cell Carcinoma [frontiersin.org]

KDM4D-IN-3 and its Impact on H3K9me3 Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the histone demethylase inhibitor KDM4D-IN-3, with a focus on its effects on the demethylation of histone H3 lysine 9 trimethylation (H3K9me3). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows to support ongoing research and drug development efforts in epigenetics.

Core Concepts: KDM4D and H3K9me3

Histone lysine demethylase 4D (KDM4D), also known as JMJD2D, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. Specifically, KDM4D targets di- and tri-methylated H3K9 (H3K9me2/me3).[2] The trimethylation of H3K9 is a hallmark of heterochromatin and is generally associated with transcriptional repression.[3] By removing this repressive mark, KDM4D is involved in the activation of gene expression and participates in various cellular processes, including DNA replication, cell cycle regulation, and the DNA damage response.[4][5] Dysregulation of KDM4D has been implicated in several cancers, making it a compelling target for therapeutic intervention.

This compound: An Inhibitor of H3K9me3 Demethylation

This compound is a small molecule inhibitor of KDM4D. By inhibiting the catalytic activity of KDM4D, this compound prevents the removal of the methyl group from H3K9me3, thereby maintaining a repressive chromatin state at target gene loci.

Quantitative Data: Inhibitory Potency of KDM4D Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other notable KDM4D inhibitors. This data is crucial for comparing the efficacy of different compounds and for selecting appropriate tools for research.

| Compound Name | Target | IC50 (µM) | Notes |

| This compound | KDM4D | 4.8 | A small-molecule epigenetic inhibitor. |

| KDM4D-IN-1 | KDM4D | 0.41 ± 0.03 | A highly specific inhibitor of KDM4D. |

| 24s | KDM4D | 0.023 ± 0.004 | A potent and selective inhibitor. |

| IOX1 (5-c-8HQ) | Broad-spectrum JmjC inhibitor | - | Known to inhibit KDM4D. |

| JIB-04 | Pan-JmjC inhibitor | 0.290 (for JMJD2D) | Not a 2-OG competitor. |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of KDM4D inhibition and its downstream effects on H3K9me3 levels. Below are protocols for key experiments.

In Vitro Histone Demethylation Assay

This assay directly measures the enzymatic activity of KDM4D on its substrate in a controlled, cell-free environment.

Objective: To determine the direct inhibitory effect of a compound on KDM4D-mediated demethylation of H3K9me3.

Materials:

-

Recombinant His-tagged KDM4D protein

-

Calf thymus histones (or synthetic H3K9me3 peptide)

-

Demethylation buffer (20 mM Tris-HCl, pH 7.3, 150 mM NaCl, 1 mM α-ketoglutarate, 50 µM FeSO₄, 2 mM ascorbic acid)

-

Test inhibitor (e.g., this compound)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-H3K9me3 and anti-H3 (as a loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Prepare reaction mixtures by combining calf thymus histones (e.g., 5 µg) with purified His-tagged KDM4D protein (e.g., 2-4 µg) in the demethylation buffer.

-

Add the test inhibitor at various concentrations to the respective reaction tubes. Include a vehicle control (e.g., DMSO).

-

Incubate the reaction mixtures at 37°C overnight to allow for the demethylation reaction to proceed.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins in the reaction mixtures by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against H3K9me3 and total H3.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for H3K9me3 and normalize to the total H3 signal to determine the extent of demethylation and the inhibitory effect of the compound.

Cellular H3K9me3 Level Assessment (Western Blot)

This method evaluates the ability of a compound to penetrate cells and inhibit KDM4D activity, leading to changes in global H3K9me3 levels.

Objective: To measure the change in total H3K9me3 levels in cells treated with a KDM4D inhibitor.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known KDM4D expression)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-H3K9me3 and anti-H3 (or other loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the KDM4D inhibitor for a specified period (e.g., 24-72 hours). Include a vehicle-treated control group.

-

Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting as described in the in vitro assay protocol, using antibodies against H3K9me3 and a loading control.

-

Quantify the H3K9me3 band intensity and normalize it to the loading control to assess the inhibitor's effect on cellular H3K9me3 levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of KDM4D and the action of its inhibitors.

Caption: KDM4D-mediated demethylation of H3K9me3 and its inhibition by this compound.

Caption: A typical experimental workflow for evaluating KDM4D inhibitors.

Conclusion

This compound represents a valuable tool for investigating the biological functions of KDM4D and the consequences of H3K9me3 dysregulation. This guide provides foundational information to aid researchers in designing experiments, interpreting data, and advancing the development of novel epigenetic therapies. The provided protocols and visualizations serve as a starting point for a deeper exploration into the complex world of histone demethylase inhibition.

References

- 1. Histone Demethylase JMJD2D: A Novel Player in Colorectal and Hepatocellular Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA-dependent chromatin localization of KDM4D lysine demethylase promotes H3K9me3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Testis-Enriched Histone Demethylase, KDM4D, Regulates Methylation of Histone H3 Lysine 9 During Spermatogenesis in the Mouse but Is Dispensable for Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery [mdpi.com]

Investigating the Biological Role of KDM4D: A Technical Guide to Its Function and Inhibition

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine Demethylase 4D (KDM4D), also known as JMJD2D, is a member of the JmjC domain-containing histone demethylase family.[1] These enzymes are critical epigenetic regulators, primarily responsible for removing methyl groups from histone residues, thereby influencing chromatin structure and gene expression.[2] KDM4D specifically demethylates di- and trimethylated lysine 9 on histone H3 (H3K9me2/me3), marks that are classically associated with transcriptionally silent heterochromatin.[3][4] By erasing these repressive marks, KDM4D plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, DNA replication, and the DNA damage response (DDR).[5]

The dysregulation of KDM4D has been implicated in various human diseases, most notably cancer, where its role can be context-dependent, acting as either an oncogene or a tumor suppressor. This dual functionality, combined with its enzymatic nature, makes KDM4D an attractive therapeutic target. The development of potent and selective inhibitors is therefore a key area of research, providing chemical tools to dissect its biological functions and offering potential avenues for novel cancer therapies. This guide provides an in-depth overview of the biological roles of KDM4D, summarizes the landscape of its inhibitors, and details key experimental protocols for its investigation.

The Multifaceted Biological Roles of KDM4D

KDM4D's function is not limited to simple histone demethylation; it is deeply integrated into core cellular networks that govern cell fate and genome integrity.

Regulation of Gene Expression

KDM4D's primary role is to activate gene expression by removing repressive H3K9me3 marks at promoter regions. This activity is crucial for various signaling pathways.

-

In Acute Myeloid Leukemia (AML): KDM4D acts as an oncogene by binding to the promoter of the anti-apoptotic gene MCL-1. It removes H3K9me3 marks, leading to increased MCL-1 expression, which in turn promotes cell proliferation and inhibits apoptosis.

-

In Esophageal Squamous Cell Carcinoma (ESCC): In a contrasting, tumor-suppressive role, KDM4D transcriptionally activates the E3 ubiquitin ligase SYVN1. It achieves this by demethylating H3K9me3 at the SYVN1 promoter. SYVN1 then targets the pro-tumorigenic protein HMGB1 for degradation, thereby suppressing tumor growth and migration.

-

Interaction with Transcription Factors: KDM4D can function as a coactivator for nuclear receptors like the androgen receptor (AR), promoting the expression of AR-dependent genes, a function implicated in prostate cancer. It also interacts with the p53 tumor suppressor, although its net effect on p53-dependent transcription appears to be stimulatory, complicating its role in tumorigenesis.

DNA Damage Response (DDR) and Genome Stability

KDM4D is a key player in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.

-

Recruitment to Damage Sites: Following DNA damage, KDM4D is rapidly recruited to DSB sites. This recruitment is dependent on the activity of Poly (ADP-ribose) polymerase 1 (PARP1). KDM4D's C-terminal region binds to the poly(ADP-ribose) (PAR) chains synthesized by PARP1 at the break site.

-

Facilitating Repair: Once at the DSB, KDM4D is required for the efficient chromatin localization of the master kinase ATM. This facilitates the subsequent phosphorylation of key DDR proteins like H2AX and KAP1, which are critical for signaling and repair. Consequently, depletion of KDM4D impairs both major DSB repair pathways—non-homologous end joining (NHEJ) and homology-directed repair (HDR)—and sensitizes cells to ionizing radiation. Interestingly, this recruitment to damage sites is independent of KDM4D's demethylase activity.

DNA Replication and Cell Cycle Control

KDM4D is essential for the proper execution of DNA replication. It is recruited to DNA replication origins during the G1 and S phases of the cell cycle. Its presence is required for the subsequent loading of critical replication factors, including Cdc45, proliferating cell nuclear antigen (PCNA), and DNA polymerases. Depletion of KDM4D leads to defects in DNA replication, which can result in cell cycle arrest. This function is directly linked to its ability to demethylate H3K9me3, suggesting that a relaxed chromatin state at origins is necessary for the formation of the pre-initiation complex.

Pharmacological Inhibition of KDM4D

The development of small molecule inhibitors targeting KDM4D is crucial for both therapeutic applications and for use as chemical probes to elucidate its function. Most inhibitors target the enzyme's catalytic pocket, which requires Fe(II) and the co-substrate 2-oxoglutarate (2-OG).

Classes of KDM4D Inhibitors

-

2-OG Analogs: These compounds, such as N-oxalylglycine (NOG) and 2,4-pyridinedicarboxylic acid (2,4-PDCA), compete with the natural co-substrate 2-OG for binding in the active site. While effective, they often lack selectivity across the broader family of 2-OG-dependent dioxygenases.

-

Metal Chelators: Compounds like 8-hydroxyquinolines (e.g., IOX1) function by chelating the active site Fe(II) ion, thereby inactivating the enzyme. These also tend to have broad specificity.

-

Non-2-OG Competitive Inhibitors: More recent efforts have focused on developing inhibitors that do not compete with 2-OG, offering a potential route to greater selectivity. Compound 24s , for example, was identified as a potent and highly selective KDM4D inhibitor that does not occupy the 2-OG binding pocket. Similarly, JIB-04 has been shown to potently inhibit KDM4 family members through a non-competitive mechanism.

Quantitative Data on KDM4D Inhibitors

The following tables summarize key quantitative data for representative KDM4D inhibitors, highlighting their potency and, where available, their selectivity and cellular effects.

| Table 1: Potency and Selectivity of KDM4D Inhibitors | |||

| Inhibitor | Type | KDM4D IC₅₀ | Selectivity Profile |

| 24s | 2-OG Non-competitive | 23 nM | >1500-fold selective vs. KDM4A and other JMJD members. |

| KDM4D-IN-1 | Not specified | 410 nM | Described as a specific inhibitor of KDM4D. |

| JIB-04 | Non-competitive | Potent inhibitor | Broadly inhibits KDM4A, B, C, and E. Also inhibits other KDM families (KDM5, KDM6). |

| IOX1 | Metal Chelator | Potent inhibitor | Broad-spectrum inhibitor of 2-OG-dependent dioxygenases, including KDM3A, KDM4A/C/D, KDM6B. |

| 2,4-PDCA | 2-OG Competitive | 331 nM | Broadly inhibits 2-OG-dependent enzymes. |

| Table 2: Cellular Effects of KDM4D Inhibition | ||

| Inhibitor | Cell Line(s) | Observed Effects |

| 24s | Colorectal Cancer (CRC) cells | Significantly suppressed cell proliferation and migration. |

| KDM4D-IN-1 | Renal Cell Carcinoma cells | Showed anti-proliferative and anti-angiogenic effects in vitro and in vivo. |

| JIB-04 | Various Cancer Cells | Inhibits cancer cell growth in vitro and in vivo. |

Signaling Pathways and Experimental Workflows

Visualizing the complex roles of KDM4D and the methods used to study it can clarify its function. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

Caption: KDM4D's role in the DNA Damage Response (DDR) pathway.

Caption: Oncogenic signaling of KDM4D in Acute Myeloid Leukemia (AML).

References

- 1. genecards.org [genecards.org]

- 2. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. RNA-dependent chromatin localization of KDM4D lysine demethylase promotes H3K9me3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emerging role of lysine demethylases in DNA damage response: dissecting the recruitment mode of KDM4D/JMJD2D to DNA damage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

KDM4D-IN-3: A Chemical Probe for Unraveling KDM4D Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 4D (KDM4D), also known as JMJD2D, is a member of the KDM4 subfamily of 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression.[3] KDM4D specifically demethylates di- and trimethylated lysine 9 of histone H3 (H3K9me2/3), a mark predominantly associated with transcriptional repression.[2][4] Dysregulation of KDM4D has been implicated in various cellular processes, including DNA replication and repair, and has been linked to several diseases, most notably cancer. The development of potent and selective chemical probes for KDM4D is therefore crucial for elucidating its biological functions and validating it as a therapeutic target.

This technical guide provides a comprehensive overview of KDM4D-IN-3, a potent and selective chemical probe for KDM4D. The information presented herein is based on publicly available data for highly selective KDM4D inhibitors, such as the compound designated "24s," which serves as a representative example of a high-quality chemical probe for KDM4D. This document details the biochemical and cellular characterization of this class of inhibitors, provides methodologies for key experiments, and illustrates relevant biological pathways and experimental workflows.

Biochemical and Cellular Activity of this compound

The efficacy of a chemical probe is defined by its potency, selectivity, and demonstrated activity in a cellular context. The following tables summarize the quantitative data for a representative KDM4D inhibitor, providing a benchmark for the performance of this compound.

Table 1: Biochemical Potency of a Representative KDM4D Inhibitor ("24s")

| Target | Assay Format | IC50 (µM) |

| KDM4D | AlphaLISA | 0.023 ± 0.004 |

Table 2: Selectivity Profile of a Representative KDM4D Inhibitor ("24s")

| Off-Target | Fold Selectivity vs. KDM4D |

| KDM4A | >1500 |

| Other JMJD subfamily members | High (not specified) |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization and application of chemical probes. The following sections outline the methodologies for key in vitro and cellular assays used to evaluate KDM4D inhibitors.

AlphaScreen Assay for Biochemical Potency

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the inhibition of KDM4D enzymatic activity.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. The donor bead is coated with streptavidin, which binds to a biotinylated histone H3 peptide substrate. The acceptor bead is coated with an antibody that specifically recognizes the demethylated product. In the presence of active KDM4D, the substrate is demethylated, allowing the antibody on the acceptor bead to bind. When a laser excites the donor bead, it releases singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. An inhibitor of KDM4D will prevent demethylation, thus reducing the light signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).

-

Dilute KDM4D enzyme, biotinylated H3K9me3 peptide substrate, 2-oxoglutarate, ascorbate, and (NH4)2Fe(SO4)2 to their final concentrations in assay buffer.

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

-

Enzymatic Reaction:

-

Add KDM4D enzyme to the wells of a 384-well microplate.

-

Add the test compound or DMSO (vehicle control).

-

Initiate the reaction by adding the substrate mix (biotinylated H3K9me3 peptide, 2-OG, ascorbate, Fe(II)).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the enzymatic reaction by adding a detection mix containing streptavidin-coated donor beads and anti-demethylated H3K9 antibody-coated acceptor beads in a suitable buffer.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-antibody-substrate binding.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter dose-response curve.

-

NanoBRET Target Engagement Assay for Cellular Activity

The NanoBRET (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell assay that measures the binding of a compound to its target protein.

Principle: The assay utilizes a target protein (KDM4D) fused to a NanoLuc luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the KDM4D active site is added to the cells. When the tracer is bound to the KDM4D-NanoLuc fusion protein, the energy from the luciferase is transferred to the tracer, resulting in a BRET signal. A test compound that binds to KDM4D will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293T) with a vector encoding the KDM4D-NanoLuc fusion protein.

-

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound) in Opti-MEM.

-

Add the compound dilutions to the cells.

-

-

Tracer Addition:

-

Add the NanoBRET fluorescent tracer to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).

-

-

Detection:

-

Add the NanoBRET Nano-Glo Substrate to all wells.

-

Read the plate immediately on a luminometer capable of measuring filtered luminescence (for donor and acceptor signals).

-

-

Data Analysis:

-

Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

-

Determine the IC50 values from the dose-response curve of the BRET ratio versus compound concentration.

-

Visualizing KDM4D Biology and Probe Characterization

Diagrams are powerful tools for visualizing complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate the KDM4D signaling pathway and the workflow for characterizing a KDM4D chemical probe.

Caption: KDM4D signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of a KDM4D chemical probe.

Conclusion

This compound, represented by highly selective inhibitors like "24s," is a valuable tool for investigating the biological roles of KDM4D. Its high potency and selectivity enable precise interrogation of KDM4D function in both biochemical and cellular systems. The experimental protocols and workflows detailed in this guide provide a framework for the effective use and further characterization of this and other KDM4D chemical probes. The continued development and application of such probes will be instrumental in advancing our understanding of epigenetic regulation and may ultimately lead to novel therapeutic strategies for diseases driven by KDM4D dysregulation.

References

- 1. Kdm4d mutant mice show impaired sperm motility and subfertility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural and evolutionary basis for the dual substrate selectivity of human KDM4 histone demethylase family. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for KDM4D Inhibitor in Cell Culture Experiments

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of a KDM4D inhibitor, here referred to as KDM4D-IN-3, in cell culture experiments. Lysine-specific demethylase 4D (KDM4D), also known as JMJD2D, is a histone demethylase that plays a crucial role in various cellular processes by specifically removing methyl groups from histone H3 at lysine 9 (H3K9me2/me3).[1][2][3] Dysregulation of KDM4D has been implicated in the progression of several cancers, including colorectal and esophageal squamous cell carcinoma, by affecting gene transcription, DNA repair, and cell cycle regulation.[4] This makes KDM4D an attractive therapeutic target for cancer drug development.

Note: As of the latest update, specific information regarding a compound named "this compound" is not publicly available. The following protocols and data are based on the known functions of KDM4D and publicly available data for other potent and selective KDM4D inhibitors, such as compound "24s" and "5-c-8HQ". Researchers should validate these protocols for their specific KDM4D inhibitor of interest.

Mechanism of Action

KDM4D is a member of the JmjC domain-containing histone demethylase family. It utilizes iron (Fe(II)) and α-ketoglutarate as cofactors to catalyze the demethylation of di- and trimethylated H3K9. This activity leads to a more open chromatin structure, thereby influencing the expression of target genes. KDM4D has been shown to be involved in several critical signaling pathways, including the HIF1, Wnt/β-catenin, and p53 pathways. Inhibition of KDM4D is expected to increase global H3K9me2/3 levels, leading to the repression of KDM4D target genes and subsequent effects on cell proliferation, migration, and other cancer-related phenotypes.

Data Presentation

Table 1: Biochemical and Cellular Activity of Known KDM4D Inhibitors

| Compound | Target | IC50 (µM) | Cell-Based Assay | Observed Effects | Reference |

| 24s | KDM4D | 0.023 ± 0.004 | Colorectal cancer (CRC) cell proliferation and migration | Significantly suppressed proliferation and migration of CRC cells. | |

| 5-c-8HQ | JMJD2D (KDM4D) | Not specified | Colitis-associated CRC mouse model | Reduced tumor size and number; decreased cell proliferation. |

Signaling Pathway

The following diagram illustrates the central role of KDM4D in various signaling pathways implicated in cancer progression. Inhibition of KDM4D is expected to counteract these effects.

References

- 1. RNA-dependent chromatin localization of KDM4D lysine demethylase promotes H3K9me3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Testis-Enriched Histone Demethylase, KDM4D, Regulates Methylation of Histone H3 Lysine 9 During Spermatogenesis in the Mouse but Is Dispensable for Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM4D - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Frontiers | Epigenetic Regulator KDM4D Restricts Tumorigenesis via Modulating SYVN1/HMGB1 Ubiquitination Axis in Esophageal Squamous Cell Carcinoma [frontiersin.org]

Application Notes and Protocols for KDM4D-IN-3 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KDM4D-IN-3, a small molecule inhibitor of the histone lysine demethylase 4D (KDM4D), in Western blot experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and offers guidance on data interpretation to assess the inhibitor's efficacy in a cellular context.

Introduction to KDM4D and this compound

KDM4D, also known as JMJD2D, is a member of the JmjC domain-containing histone demethylase family. It specifically removes methyl groups from di- and tri-methylated lysine 9 on histone H3 (H3K9me2 and H3K9me3), which are epigenetic marks generally associated with transcriptional repression and heterochromatin formation.[1][2][3][4] By removing these repressive marks, KDM4D plays a crucial role in various cellular processes, including DNA replication, cell cycle regulation, and gene expression.[1] Dysregulation of KDM4D has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound is a small molecule inhibitor designed to target the enzymatic activity of KDM4D. It has a reported IC50 value of 4.8 μM in biochemical assays. By inhibiting KDM4D, this compound is expected to increase the global levels of H3K9me3, which can be effectively monitored using Western blotting.

Principle of the Western Blot Application

The Western blot protocol described here is designed to assess the cellular activity of this compound. The experiment involves treating cultured cells with the inhibitor and subsequently measuring the levels of H3K9me3. A successful inhibition of KDM4D by this compound will result in an accumulation of H3K9me3, which can be detected as an increase in the corresponding band intensity on a Western blot. This method provides a direct readout of the inhibitor's engagement with its target in a cellular environment.

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to evaluate the effect of this compound on H3K9me3 levels.

Cell Culture and Treatment with this compound

-

Cell Line Selection: Choose a cell line known to express KDM4D. HeLa, U2OS, and various cancer cell lines are suitable options.

-

Cell Seeding: Plate the cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended and can be stored at -20°C.

-

Cell Treatment:

-

Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM to determine the optimal concentration.

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubate the cells with the inhibitor for a specific duration. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal treatment time.

-

Histone Extraction

Histones are basic proteins and require specific extraction methods for optimal results in Western blotting.

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the well by adding 1X Laemmli sample buffer (containing SDS and β-mercaptoethanol).

-

Scrape the cell lysate and transfer it to a microcentrifuge tube.

-

-

Sonication:

-

Sonicate the lysate on ice to shear the DNA and reduce viscosity.

-

-

Denaturation:

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Centrifuge at high speed for 5 minutes to pellet any insoluble debris.

-

The supernatant contains the total protein lysate including histones.

-

SDS-PAGE and Western Blotting

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis:

-

Load equal amounts of protein (15-30 µg) onto a 15% polyacrylamide gel to ensure good resolution of low molecular weight histones.

-

Include a pre-stained protein ladder to monitor the migration.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).

-

A wet transfer system is generally recommended for better transfer efficiency of histones.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibodies diluted in the blocking buffer. Recommended antibodies are:

-

Anti-H3K9me3 antibody: To detect the target modification.

-

Anti-Total Histone H3 antibody: As a loading control to normalize the H3K9me3 signal.

-

Anti-KDM4D antibody (e.g., GTX120872): To confirm the presence of the target enzyme.

-

-

Incubate overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

-

-

Final Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify the band intensities using appropriate software (e.g., ImageJ).

-

Data Presentation and Interpretation

Quantitative Data Summary

Summarize the quantitative data from the dose-response and time-course experiments in the following tables:

Table 1: Dose-Response of this compound on H3K9me3 Levels

| This compound (µM) | Normalized H3K9me3 Intensity (Fold Change vs. Vehicle) |

| 0 (Vehicle) | 1.0 |

| 1 | Value |

| 5 | Value |

| 10 | Value |

| 25 | Value |

| 50 | Value |

Table 2: Time-Course of this compound Effect on H3K9me3 Levels

| Treatment Time (hours) | Normalized H3K9me3 Intensity (Fold Change vs. 0h) |

| 0 | 1.0 |

| 12 | Value |

| 24 | Value |

| 48 | Value |

Note: Values in the tables should be the mean of at least three independent experiments ± standard deviation.

Interpretation of Results

-

Increased H3K9me3 Levels: A dose- and time-dependent increase in the normalized H3K9me3 band intensity upon treatment with this compound indicates successful inhibition of KDM4D's demethylase activity in the cells.

-

No Change in Total H3 Levels: The levels of total histone H3 should remain relatively constant across all treatment conditions, confirming equal protein loading.

-

KDM4D Protein Levels: The expression level of KDM4D protein itself is not expected to change significantly upon treatment with a small molecule inhibitor, unless the inhibitor affects protein stability.

Visualizations

KDM4D Signaling Pathway

Caption: this compound inhibits KDM4D, leading to increased H3K9me2/3 and transcriptional repression.

Western Blot Experimental Workflow

Caption: Workflow for assessing this compound activity using Western blot.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to effectively utilize this compound in Western blot experiments. By following these guidelines, scientists can reliably assess the inhibitor's cellular potency and its impact on the epigenetic landscape, thereby facilitating further research into the biological roles of KDM4D and the development of novel therapeutic agents.

References

- 1. H3K9me3 demethylase Kdm4d facilitates the formation of pre-initiative complex and regulates DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA-dependent chromatin localization of KDM4D lysine demethylase promotes H3K9me3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. genecards.org [genecards.org]

Application Notes and Protocols for In Vitro Inhibition of KDM4D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro inhibition of Lysine-Specific Demethylase 4D (KDM4D), a key epigenetic regulator implicated in various diseases, including cancer. This document outlines the inhibitory concentrations of representative compounds, detailed experimental protocols for assessing KDM4D activity, and visual representations of relevant signaling pathways.

Introduction to KDM4D and its Inhibition

KDM4D, also known as JMJD2D, is a member of the JmjC domain-containing histone demethylase family. It specifically removes methyl groups from lysine 9 of histone H3 (H3K9me2 and H3K9me3), thereby playing a crucial role in transcriptional regulation. Dysregulation of KDM4D activity has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. This document focuses on the use of small molecule inhibitors to modulate KDM4D activity in a laboratory setting.

Quantitative Data for KDM4D Inhibitors

The following table summarizes the in vitro inhibitory potency of two exemplary KDM4D inhibitors, KDM4D-IN-1 and the more potent compound 24s, against human KDM4D. These values are critical for designing experiments to probe KDM4D function.

| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |

| KDM4D-IN-1 | KDM4D | 0.41 ± 0.03 | Cell-free | [1][2][3][4] |

| 24s | KDM4D | 0.023 ± 0.004 | AlphaLISA | [1] |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro.

Experimental Protocols

A highly sensitive and robust method for measuring KDM4D demethylase activity in vitro is the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). This bead-based immunoassay allows for the quantification of the demethylated product in a high-throughput format.

Protocol: In Vitro KDM4D Inhibition Assay using AlphaLISA

This protocol is designed for a 384-well plate format and can be adapted for other formats with appropriate volume adjustments.

Materials and Reagents:

-

Recombinant human KDM4D enzyme

-

KDM4D inhibitor (e.g., KDM4D-IN-1 or 24s) dissolved in DMSO

-

Biotinylated histone H3 (1-21) peptide with trimethylated lysine 9 (H3K9me3) as substrate

-

AlphaLISA anti-demethylated product antibody (specific for H3K9me2 or H3K9me1) Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)

-

AlphaLISA Detection Buffer

-

384-well white opaque microplates

-

Plate reader capable of AlphaLISA detection (excitation at 680 nm, emission at 615 nm)

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the KDM4D inhibitor in DMSO.

-

Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations (typically in a 2X or 4X concentration to be added to the reaction). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Enzyme Reaction:

-

Add 5 µL of the diluted inhibitor solution or DMSO (for the no-inhibitor control) to the wells of the 384-well plate.

-

Add 5 µL of recombinant KDM4D enzyme diluted in Assay Buffer to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

Pre-incubate the inhibitor and enzyme for 15 minutes at room temperature.

-

Initiate the demethylation reaction by adding 10 µL of the biotinylated H3K9me3 substrate diluted in Assay Buffer to each well. The final substrate concentration should be at or near its Km value for KDM4D.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

-

Detection:

-

Stop the enzymatic reaction and prepare for detection by adding 5 µL of a mixture containing the anti-demethylated product Acceptor beads diluted in Detection Buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of Streptavidin-coated Donor beads diluted in Detection Buffer.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of demethylated product.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving KDM4D and the experimental workflow for the in vitro inhibition assay.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using Kdm4D-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression. The lysine demethylase KDM4D, also known as JMJD2D, specifically removes di- and tri-methylation from histone H3 at lysine 9 (H3K9me2/3), marks that are generally associated with transcriptional repression.[1][2][3][4] Dysregulation of KDM4D activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[5] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as KDM4D, with specific DNA sequences in the cell.

This document provides a detailed protocol for performing ChIP assays to study the effect of Kdm4D-IN-3, a small molecule inhibitor of KDM4D, on the chromatin landscape. This compound is an epigenetic inhibitor targeting KDM4D with a reported IC50 of 4.8 μM. By inhibiting KDM4D, this compound is expected to increase the levels of H3K9me3 at target gene loci. This protocol is designed for researchers in academia and industry who are investigating the biological functions of KDM4D and the therapeutic potential of its inhibitors.

Data Presentation

The following tables provide a structured format for recording and comparing quantitative data from ChIP experiments using this compound.

Table 1: Cell Treatment and Cross-linking Conditions

| Parameter | Vehicle Control (e.g., DMSO) | This compound | Notes |

| Cell Line | |||

| Cell Density at Treatment | e.g., 70-80% confluency | ||

| Inhibitor Concentration | N/A | e.g., 1-10 μM | Should be optimized based on cell type and experimental goals. Start with concentrations around the IC50. |

| Incubation Time | e.g., 24, 48, 72 hours | Time-course experiments are recommended to determine the optimal duration of treatment. | |

| Formaldehyde Concentration | 1% | 1% | |

| Cross-linking Time | 10 minutes | 10 minutes | |

| Quenching Agent | Glycine (125 mM) | Glycine (125 mM) | |

| Quenching Time | 5 minutes | 5 minutes |

Table 2: Chromatin Preparation and Immunoprecipitation

| Parameter | Vehicle Control | This compound | Notes |